4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline

Catalog No.
S13390243
CAS No.
M.F
C20H18N2O2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianilin...

Product Name

4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline

IUPAC Name

4-[2-(4-aminophenyl)-5-(furan-2-yl)-3H-furan-2-yl]aniline

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H18N2O2/c21-16-7-3-14(4-8-16)20(15-5-9-17(22)10-6-15)12-11-19(24-20)18-2-1-13-23-18/h1-11,13H,12,21-22H2

InChI Key

CVOHRRMVEUAYJL-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OC1(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CO4

4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline is an organic compound characterized by its unique structure that incorporates both aniline and bifuran moieties. The molecular formula for this compound is C14H14N2O2C_{14}H_{14}N_{2}O_{2}, and it features a bifuran backbone with two aniline groups attached at the 4 and 5 positions. This structural arrangement imparts interesting electronic properties and potential applications in various fields, particularly in materials science and organic electronics.

Typical of anilines and bifurans. Key reactions include:

  • Electrophilic Aromatic Substitution: The aniline groups can undergo substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The dihydrofuran moiety may be oxidized to form corresponding furan derivatives.
  • Reduction: The compound can also undergo reduction processes, potentially affecting the bifuran structure and altering its electronic properties.

These reactions highlight the compound's versatility and potential for further functionalization.

The synthesis of 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline can be achieved through several methods:

  • Condensation Reactions: Aniline can be reacted with bifuran derivatives under acidic conditions to form the desired compound.
  • Cyclization Methods: Starting from appropriate precursors, cyclization can yield bifuran structures which are then functionalized with aniline groups.
  • Reduction of Bifuran Derivatives: Starting from oxidized forms of bifurans, reduction processes can yield the dihydro form which can then be further functionalized.

These synthetic pathways allow for the production of the compound in a laboratory setting.

4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline has potential applications in several areas:

  • Organic Electronics: Due to its electronic properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Polymer Chemistry: The compound could serve as a monomer or additive in polymer synthesis to enhance material properties.
  • Fluorescent Materials: Its structural characteristics may allow it to function as a fluorescent probe in various analytical applications.

Interaction studies involving 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline could focus on:

  • Metal Coordination: Investigating how the compound interacts with metal ions could reveal potential uses in catalysis or sensing applications.
  • Biological Interactions: Understanding how this compound interacts with biological molecules could provide insights into its potential therapeutic uses.

Such studies are essential for exploring the full range of applications for this compound.

Several compounds share structural similarities with 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline. Here are some notable examples:

Compound NameStructureUnique Features
1,1'-BiphenylBiphenyl StructureSimple biphenyl structure; lacks bifuran moiety.
1,8-DiaminonaphthaleneDiaminonaphthalene StructureContains naphthalene; used in dyes and polymers.
4-AminobenzaldehydeAminobenzaldehyde StructureContains aldehyde group; important in organic synthesis.

Uniqueness

The uniqueness of 4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline lies in its bifuran structure combined with two aniline groups. This combination offers distinct electronic properties that could be advantageous for applications in organic electronics and materials science compared to simpler aromatic compounds that do not possess such structural complexity.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

318.136827821 g/mol

Monoisotopic Mass

318.136827821 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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